

Application Notes and Protocols for (R)-Elexacaftor Quantification using Mass Spectrometry

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Compound of Interest

Compound Name: (R)-Elexacaftor

Cat. No.: B12381798

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Introduction

Elexacaftor, in combination with Tezacaftor and Ivacaftor, represents a significant advancement in the treatment of cystic fibrosis for patients with specific gene mutations. As a key component of this triple-combination therapy, accurate quantification of **(R)-Elexacaftor** (also known as VX-445) in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the quantification of **(R)-Elexacaftor** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described herein are compiled from validated methods published in peer-reviewed literature, offering robust and reproducible procedures for researchers in the field.

Experimental Workflow Overview

The general workflow for the quantification of **(R)-Elexacaftor** in biological samples involves sample preparation, liquid chromatographic separation, and detection by tandem mass

spectrometry. An internal standard, such as a stable isotope-labeled version of the analyte (e.g., Elexacaftor-d3), is typically added at the beginning of the sample preparation process to ensure accuracy and precision.



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Caption: General experimental workflow for **(R)-Elexacaftor** quantification.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting Elexacaftor from plasma samples.

Materials:

- Human plasma (EDTA)
- **(R)-Elexacaftor** analytical standard
- Elexacaftor-d3 (or other suitable stable isotope-labeled internal standard)
- LC-MS grade methanol
- Microcentrifuge tubes (1.5 mL)
- Calibrated pipettes
- Vortex mixer

- Microcentrifuge

Procedure:

- Spike drug-free human plasma with known concentrations of **(R)-Elexacaftor** to prepare calibration standards and quality control (QC) samples.
- Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 5 μL of the internal standard working solution (e.g., Elexacaftor-d3 at 0.5 $\mu\text{g}/\text{mL}$ in methanol).
- Add 200 μL of cold methanol to precipitate proteins.
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge the tubes at high speed (e.g., 20,000 x g) for 5 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography

The following are typical liquid chromatography conditions for the separation of Elexacaftor from endogenous plasma components.

Instrumentation and Columns:

- UHPLC system such as an Agilent 1290 Infinity II or equivalent.
- Reversed-phase C18 column, for example, a Hypersil Gold aQ column (2.1 mm \times 50 mm, 1.9 μm).

Mobile Phases:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile. or Methanol

Chromatographic Conditions:

Parameter	Value
Column Temperature	50 °C
Flow Rate	600 µL/min
Injection Volume	1-10 µL

| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |

Protocol 3: Mass Spectrometry

Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

- Triple quadrupole mass spectrometer (e.g., Sciex API 4500, Thermo TSQ Quantiva).
- Electrospray ionization (ESI) source in positive ion mode.

Mass Spectrometric Parameters:

Parameter	(R)-Elexacaftor	Elexacaftor-d3 (IS)
Precursor Ion (Q1) m/z	598.2	601.3
Product Ion (Q3) m/z (Quantifier)	328.9	502.2
Product Ion (Q3) m/z (Qualifier)	423.3	-
Collision Gas	Argon	Argon
Vaporizer Temperature	350 °C	350 °C

| Capillary Temperature | 350 °C | 350 °C |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of Elexacaftor.

Table 1: Linearity and Sensitivity

Reference	Matrix	Linearity Range (µg/mL)	Lower Limit of Quantification (LLOQ) (µg/mL)
Pigliasco et al. (2023)	Plasma, DPS, VAMS	0.020 - 12.000	0.020
Baldelli et al. (2023)	Plasma	0.008 - 12 (mg/L)	0.008 (mg/L)
Carlin et al. (2020)	Plasma	0.0025 - 1	Not explicitly stated, but validated down to 0.0025
Di Francesco et al. (2022)	Plasma	0.1 - 20	0.1
JAPS (2024)	Plasma	Not specified	0.000151

Table 2: Precision and Accuracy

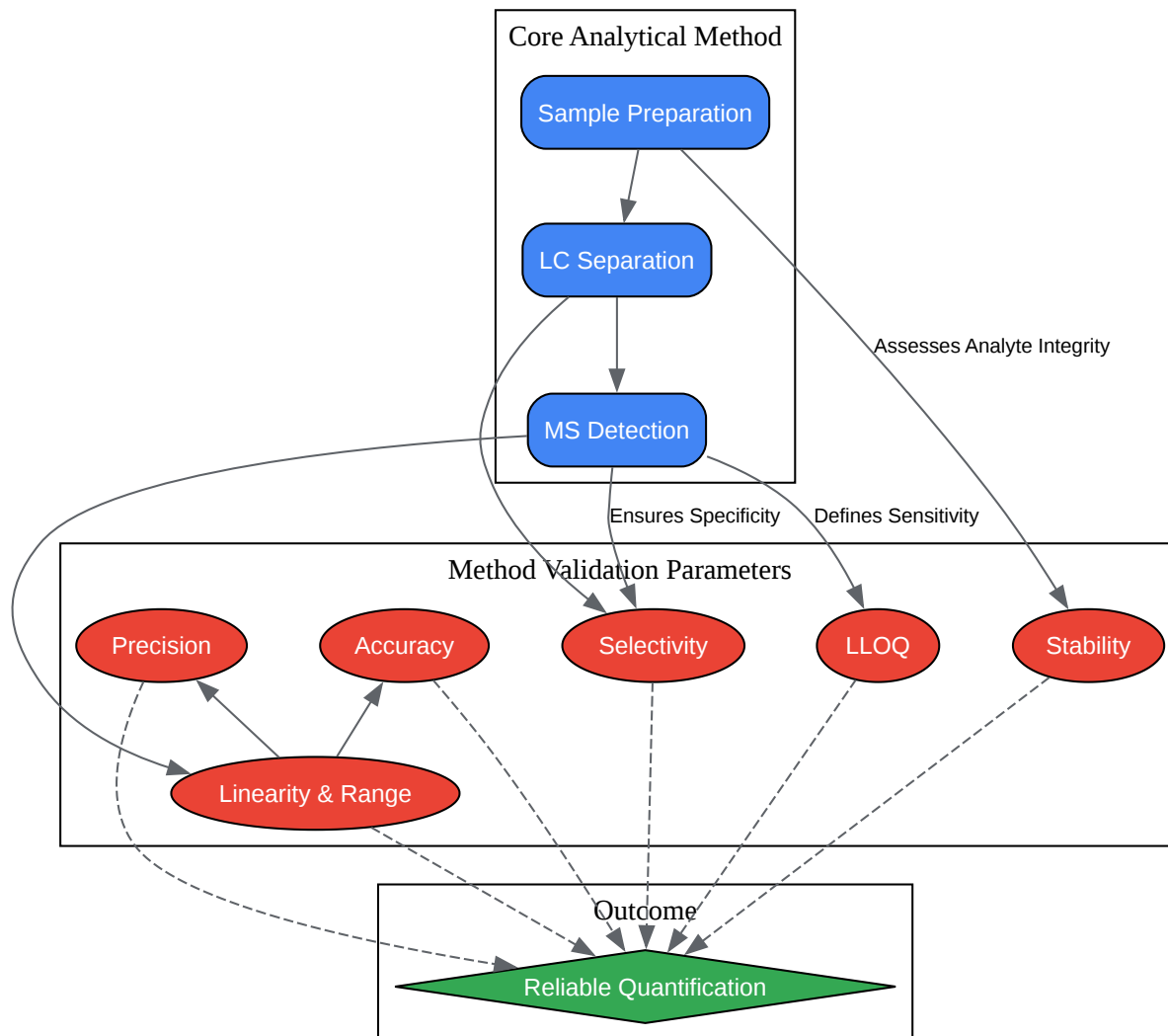
Reference	Precision (%CV)	Accuracy (%)
Di Francesco et al. (2022)	Intra- and inter-day ≤15%	Intra- and inter-day ≤15%
Carlin et al. (2020)	Reproducibility: 99.91–100%	90.62–94.51%
JAPS (2024)	At LLOQ: 4.24%	At LLOQ: 80.57%

Method Validation and Quality Control

The described methods have been validated according to guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). Validation parameters typically include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. It is essential for any laboratory adopting these methods to perform their own validation to ensure the method is suitable for its intended purpose.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the validation parameters that ensure a robust and reliable quantification method.



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Caption: Logical relationship between analytical method components and validation.

Conclusion

The LC-MS/MS methods outlined provide a comprehensive framework for the sensitive and specific quantification of **(R)-Elexacaftor** in biological matrices. The detailed protocols and compiled performance data serve as a valuable resource for researchers and drug development professionals. Adherence to these validated procedures will facilitate reliable data generation for pharmacokinetic assessments and therapeutic drug monitoring, ultimately contributing to the optimized use of this important cystic fibrosis therapy.

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